molecular formula C7H6N4 B13803530 1h-Pyrimido[4,5-e][1,4]diazepine

1h-Pyrimido[4,5-e][1,4]diazepine

Cat. No.: B13803530
M. Wt: 146.15 g/mol
InChI Key: UFUOHTTUDYJXIK-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .

Comparison with Similar Compounds

1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

9H-pyrimido[4,5-e][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11)

InChI Key

UFUOHTTUDYJXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CN=C2N1

Origin of Product

United States

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